4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
CAS No.: 2580217-59-8
Cat. No.: VC4927232
Molecular Formula: C7H10FIO
Molecular Weight: 256.059
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2580217-59-8 |
|---|---|
| Molecular Formula | C7H10FIO |
| Molecular Weight | 256.059 |
| IUPAC Name | 4-(fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane |
| Standard InChI | InChI=1S/C7H10FIO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2 |
| Standard InChI Key | HQTMLUYNCJRDRJ-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(OC2)CI)CF |
Introduction
Chemical Identity and Structural Properties
The molecular formula of 4-(fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is C₇H₁₀FIO, with a molecular weight of 256.06 g/mol . Key structural features include:
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A bicyclo[2.1.1]hexane core with an oxygen atom bridging positions 1 and 2.
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A fluoromethyl (-CH₂F) group at position 4.
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An iodomethyl (-CH₂I) group at position 1.
The compound’s SMILES notation (FCC12COC(C1)(C2)CI) and InChIKey (HQTMLUYNCJRDRJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . Computational predictions estimate a boiling point of 222–225°C and a density of 1.98 g/cm³, though experimental validation remains pending .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via iodocyclization, a method widely employed for constructing strained bicyclic frameworks . A general approach involves:
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Cyclization Precursors: Starting with a suitably substituted cyclopropane or cyclobutane derivative.
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Iodine Incorporation: Introducing iodine via electrophilic substitution or radical-mediated pathways.
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Fluoromethylation: Installing the fluoromethyl group using fluorinating agents like Selectfluor® or DAST .
This strategy aligns with broader methodologies for 2-oxabicyclo[2.1.1]hexanes, where iodine serves as both a directing group and a functional handle for downstream modifications .
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
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Iodomethyl Group:
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Fluoromethyl Group:
The strained bicyclic core also facilitates ring-opening reactions under acidic or basic conditions, yielding diols or other functionalized products .
Applications in Medicinal Chemistry
Drug and Agrochemical Development
The compound’s derivatives are integral to five drugs and three agrochemicals currently in development . Examples include:
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